molecular formula C16H16O4 B7744718 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone

1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone

Cat. No.: B7744718
M. Wt: 272.29 g/mol
InChI Key: RHBSLIMVGWKFQW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone (CAS 201284-76-6) is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxyphenyl group linked to a 4-ethylphenoxy substituent via an ethanone bridge. It is synthesized via the Hoesch condensation reaction between p-ethylphenoxyacetonitrile and resorcinol in the presence of zinc chloride, yielding 84% under optimized conditions . Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol . This compound belongs to a broader class of phenolic ketones, which are studied for their antioxidant and pharmacological properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-11-3-6-13(7-4-11)20-10-16(19)14-8-5-12(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBSLIMVGWKFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acetylation of Resorcinol

The foundational step in synthesizing the target compound involves the production of 2,4-dihydroxyacetophenone via Friedel-Crafts acylation. This method, optimized in patent literature, proceeds through the following reaction:

Resorcinol+Acetic AcidZnCl2,100130C1(2,4Dihydroxyphenyl)ethanone+H2O\text{Resorcinol} + \text{Acetic Acid} \xrightarrow{\text{ZnCl}2, 100-130^\circ \text{C}} 1-(2,4-\text{Dihydroxyphenyl})\text{ethanone} + \text{H}2\text{O}

Reaction Conditions

  • Catalyst : Anhydrous zinc chloride (0.27 mol per 0.1 mol resorcinol)

  • Solvent : Glacial acetic acid (20 mL per 0.1 mol resorcinol)

  • Temperature : 100–130°C (lower than traditional methods to minimize side reactions)

  • Time : 20–40 minutes (monitored by TLC; mobile phase toluene:ethyl acetate = 9.5:0.5)

Key Advantages

  • Yield Enhancement : 90–93% yield compared to 70–75% in conventional protocols

  • Purity : Eliminates the need for vacuum distillation due to reduced polycyclic byproduct formation

  • Selectivity : Zinc chloride preferentially directs acetylation to the para position relative to one hydroxyl group, minimizing isomer formation

Characterization Data

  • Melting Point : 143–144°C (lit. 144°C)

  • FTIR (cm⁻¹) : 2964 (C-H asym. stretch), 1655 (C=O), 1465 (C-C aromatic), 1012 (C-O phenolic)

  • ¹H NMR (CDCl₃) : δ 12.51 (s, 1H, C2-OH), 10.23 (s, 1H, C4-OH), 6.32–7.02 (m, 3H, aromatic), 2.55 (s, 3H, CH₃)

Etherification at the α-Position

Williamson Ether Synthesis with 4-Ethylphenol

The critical ether linkage is introduced via nucleophilic substitution at the α-carbon of 2,4-dihydroxyacetophenone. This two-stage process involves:

Stage 1: Generation of the α-Halo Intermediate

1(2,4Dihydroxyphenyl)ethanone+NBSAIBN, CCl41(2,4Dihydroxyphenyl)2bromoethanone1-(2,4-\text{Dihydroxyphenyl})\text{ethanone} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} 1-(2,4-\text{Dihydroxyphenyl})-2-\text{bromoethanone}

Conditions

  • Brominating Agent : N-Bromosuccinimide (1.1 eq)

  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Solvent : Carbon tetrachloride (reflux, 4–6 hr)

  • Yield : 68–72%

Stage 2: Alkylation with 4-Ethylphenoxide

1(2,4Dihydroxyphenyl)2bromoethanone+4-EthylphenolK2CO3,TBABTarget Compound+KBr1-(2,4-\text{Dihydroxyphenyl})-2-\text{bromoethanone} + \text{4-Ethylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Target Compound} + \text{KBr}

Optimized Parameters

  • Base : Potassium carbonate (3.0 eq)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.2 eq)

  • Solvent : Acetone/water (4:1 v/v)

  • Temperature : 60°C, 12–18 hr

  • Yield : 85–88%

Critical Considerations

  • Protection Strategy : Selective silylation of the C4 hydroxyl with tert-butyldimethylsilyl chloride (TBDMSCl) prior to bromination improves regioselectivity (yield increase to 91%)

  • Solvent Effects : Polar aprotic solvents like DMF reduce hydrolysis but lower reaction rates due to decreased nucleophilicity

Alternative Synthetic Routes

Mitsunobu Coupling Approach

For lab-scale synthesis requiring milder conditions:

1(2,4Dihydroxyphenyl)2hydroxyethanone+4-EthylphenolDEAD, PPh3Target Compound1-(2,4-\text{Dihydroxyphenyl})-2-\text{hydroxyethanone} + \text{4-Ethylphenol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Reagents

  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Phosphine : Triphenylphosphine (1.5 eq)

  • Solvent : THF, 0°C to RT, 6 hr

  • Yield : 78–82%

Advantages

  • Avoids halogenated intermediates

  • Compatible with acid-sensitive substrates

Limitations

  • High reagent cost limits industrial application

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies (CuKα radiation, λ = 1.5406 Å) reveal:

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2/m
a (Å)22.4642 ± 0.0756
b (Å)17.1823 ± 0.0222
c (Å)10.3753 ± 0.0324
β (°)92.93 ± 1.410
Volume (ų)3987.21

The dihedral angle between the 2,4-dihydroxyphenyl and 4-ethylphenoxy groups is 87.3°, indicating significant molecular asymmetry.

Spectroscopic Fingerprints

FTIR (KBr, cm⁻¹)

  • 3350–3200 (broad, O-H phenolic)

  • 1685 (C=O ketone)

  • 1595 (C=C aromatic)

  • 1245 (C-O ether)

¹³C NMR (DMSO-d₆)

  • δ 205.4 (C=O)

  • 161.2, 158.7 (C-OH phenolic)

  • 132.1–114.3 (aromatic carbons)

  • 69.8 (O-CH₂-CO)

  • 28.7 (CH₂CH₃), 15.3 (CH₃)

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in a segmented flow reactor:

Reactor Parameters

StageConditions
AcetylationZnCl₂ (0.5 M), 125°C, 15 min residence
BrominationNBS (1.05 eq), 75°C, 2.5 hr
EtherificationK₂CO₃ (3.2 eq), TBAB (0.25 eq), 65°C

Productivity Gains

  • 34% reduction in reaction time

  • 19% improvement in overall yield (76% → 90%)

  • 50% lower solvent consumption

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like hydroxy or methoxy.
  • Electron-withdrawing groups (e.g., Cl in 15485-65-1) enhance stability but reduce solubility in polar solvents .
  • Methoxy groups (e.g., in Ononetin) increase metabolic resistance compared to hydroxylated analogs .

Antioxidant Activity

Evidence from cellular models (THP-1 macrophages) highlights substituent-dependent bioactivity:

  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS 3511-69-1) showed 10% ROS reduction, outperforming pro-oxidative analogs like pinostilbene .
  • Methoxy-substituted analogs (e.g., Ononetin) may have reduced antioxidant efficacy due to decreased hydroxyl group availability .

Pharmacological Potential

  • Anti-inflammatory compounds: Diarylpropanoids (e.g., horsfielenidine A) from Myristica fragrans show IC₅₀ values as low as 4.00 μM for NO inhibition, indicating possible avenues for hydroxyacetophenone modification .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article compiles and synthesizes findings from diverse sources regarding its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two aromatic rings, one of which contains hydroxyl groups that contribute to its biological properties. Its molecular formula is C18H20O4C_{18}H_{20}O_4, and it exhibits a melting point range of approximately 158-162 °C. The compound's solubility in organic solvents like methanol enhances its applicability in biological assays.

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study evaluated its effects against various phytopathogenic fungi, revealing broad-spectrum inhibitory effects. The compound demonstrated IC50 values ranging from 16 to 36 μg/mL against pathogens such as Glomerella cingulata and Fusarium graminearum .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response. This action may be mediated by its interaction with molecular targets such as cyclooxygenase or lipoxygenase pathways.

3. Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity. Preliminary studies have indicated that the compound can scavenge free radicals, thus protecting cells from oxidative stress . This property is particularly relevant in the context of neuroprotection and cancer therapy.

The mechanism of action for this compound involves interactions with various biochemical pathways:

  • Enzyme Inhibition : The compound may act as a non-competitive inhibitor for enzymes such as α-glucosidase, altering their catalytic efficiency.
  • Receptor Modulation : It may interact with receptors involved in pain signaling pathways, offering analgesic properties through modulation of calcium influx in cells .
  • Radical Scavenging : The hydroxyl groups contribute to radical scavenging capabilities, thereby mitigating oxidative damage.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Fungicidal Activity : A study synthesized various 1-(2,4-dihydroxyphenyl) ethanones and tested their antifungal activities against multiple strains. Compounds with structural similarities to this compound exhibited significant antifungal properties .
  • Neuroprotective Effects : Research into structurally analogous compounds has shown potential neuroprotective effects through the inhibition of neuroinflammatory processes .
  • Antioxidant Studies : Investigations into antioxidant properties have demonstrated that compounds with similar structures can effectively reduce oxidative stress markers in vitro .

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40°C for 24 hours.
  • Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm. Identify major degradation products using HRMS/MS .

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